molecular formula C14H10ClN3O3 B14803872 2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide

2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide

Cat. No.: B14803872
M. Wt: 303.70 g/mol
InChI Key: YDQSRGKTWQZRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide is an organic compound with the molecular formula C14H10ClN3O3 It is a derivative of benzamide, characterized by the presence of a chloro and nitro group on the phenyl ring, and an imine linkage connecting the benzamide moiety to the substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-aminobenzamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The imine linkage can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-{[(E)-(2-chloro-5-aminophenyl)methylidene]amino}benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized imine derivatives.

Scientific Research Applications

2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imine linkage allows the compound to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide
  • 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide
  • 2-{[(E)-(2-chloro-5-aminophenyl)methylidene]amino}benzamide

Uniqueness

2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H10ClN3O3

Molecular Weight

303.70 g/mol

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10ClN3O3/c15-12-6-5-10(18(20)21)7-9(12)8-17-13-4-2-1-3-11(13)14(16)19/h1-8H,(H2,16,19)

InChI Key

YDQSRGKTWQZRBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.